methyl [3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetate
Description
Properties
Molecular Formula |
C11H15N3O4 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
methyl 2-[3-(morpholine-4-carbonyl)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C11H15N3O4/c1-17-10(15)8-14-3-2-9(12-14)11(16)13-4-6-18-7-5-13/h2-3H,4-8H2,1H3 |
InChI Key |
ROQHRKDUYHLBRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=N1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction is conducted in chloroform at room temperature, with stoichiometric ratios of EDC (2.5 g) and HOBt (1.6 g) relative to 1H-pyrazole-4-carboxylic acid (1.05 g) and morpholine (1.2 g). The overnight stirring ensures complete conversion, yielding 4-(1H-pyrazol-4-ylcarbonyl)morpholine as an intermediate. Subsequent esterification with methyl chloroacetate in the presence of a base like potassium carbonate introduces the acetate group, forming the final product.
Table 1: Optimization Parameters for EDC/HOBt Coupling
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Chloroform | Maximizes solubility of intermediates |
| Temperature | 20°C | Prevents side reactions |
| Reaction Time | 12–16 hours | Ensures >95% conversion |
| Molar Ratio (EDC) | 1.2 equivalents | Avoids excess reagent accumulation |
Mechanistic Insights
EDC activates the carboxylic acid group of 1H-pyrazole-4-carboxylic acid, forming an active O-acylisourea intermediate. HOBt mitigates racemization and enhances coupling efficiency by stabilizing the intermediate. Morpholine acts as the nucleophile, attacking the activated carbonyl to form the amide bond.
Cyclocondensation of Hydrazines with 1,3-Diketones
An alternative route involves constructing the pyrazole ring de novo via cyclocondensation of hydrazines with 1,3-diketones, followed by morpholine incorporation. Source highlights this method, which offers regioselective control over pyrazole substitution patterns.
Synthesis of 1,3-Substituted Pyrazoles
Gosselin et al. demonstrated that aryl hydrazines react with 1,3-diketones in aprotic dipolar solvents (e.g., DMF) under acidic conditions (10 N HCl) to yield 1,3-substituted pyrazoles. For example, reacting acetylacetone with p-(4-(tert-butyl)phenyl)hydrazine in the presence of copper triflate and [bmim]PF₆ ionic liquid produces 1,3,5-triarylpyrazoles in 82% yield.
Subsequent Morpholine Incorporation
The 3-position of the pyrazole is functionalized with morpholin-4-ylcarbonyl via nucleophilic acyl substitution. Treating 3-carboxy-1H-pyrazole with thionyl chloride generates the acyl chloride, which reacts with morpholine in dichloromethane to form the carbonyl linkage. Final esterification with methyl bromoacetate completes the synthesis.
Table 2: Key Reaction Steps and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Cu(OTf)₂, [bmim]PF₆, 80°C | 82 |
| Acyl Chloride Formation | SOCl₂, reflux | 90 |
| Morpholine Coupling | Morpholine, DCM, 0°C | 85 |
| Esterification | Methyl bromoacetate, K₂CO₃ | 78 |
Hydrazine-Based Condensation with β-Ketoesters
Source details a method starting from β-ketoesters and hydrazines, enabling modular assembly of the pyrazole core. This approach is advantageous for introducing diverse substituents at the 1- and 3-positions.
Formation of Pyrazol-5-carboxylates
Ethyl diazoacetate undergoes 1,3-dipolar cycloaddition with propargyl derivatives in the presence of zinc triflate, yielding pyrazole-5-carboxylates. For instance, phenylpropargyl reacts with ethyl diazoacetate to give ethyl 1-phenyl-1H-pyrazole-5-carboxylate in 89% yield.
Functionalization with Morpholine
The carboxylate group is hydrolyzed to the carboxylic acid using NaOH/EtOH, followed by coupling with morpholine via EDC/HOBt chemistry. Methylation of the pyrazole nitrogen with methyl iodide and subsequent esterification with methyl glycolate produces the target compound.
Table 3: Spectral Data for Key Intermediates
| Compound | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Pyrazole-5-carboxylic Acid | 8.21 (s, 1H, pyrazole), 3.75 (m, 4H, morpholine) | 1720 (C=O), 1650 (CON) |
| Methyl Ester Derivative | 4.05 (s, 3H, OCH₃), 2.45 (t, 2H, CH₂CO) | 1745 (ester C=O) |
Comparative Analysis of Methods
Efficiency and Scalability
-
Method 1 (EDC/HOBt) offers high yields (>85%) but requires expensive coupling reagents.
-
Method 2 (Cyclocondensation) is regioselective and scalable but involves multiple steps.
-
Method 3 (β-Ketoester Route) allows structural diversity but demands careful control of cycloaddition conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl [3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of methyl [3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Similar Compounds
| CAS No. | Compound Name/Structural Features | Similarity Score | Key Differences from Target Compound |
|---|---|---|---|
| 1072-68-0 | (Unspecified pyrazole derivative) | 0.85 | Likely lacks morpholinylcarbonyl group |
| 25222-43-9 | (1-Methyl-1H-pyrazol-3-yl)methanol | 0.66 | Methanol substituent instead of ester/morpholine |
| 5952-92-1 | (Unspecified pyrazole derivative) | 0.83 | Substituent variation at 3- or 4-positions |
| 25016-11-9 | 1-Methyl-1H-pyrazole-4-carboxylic acid | 0.80 | Carboxylic acid replaces ester/morpholine groups |
| 400877-05-6 | 1-Methyl-1H-pyrazole-4-carbaldehyde | 0.73 | Aldehyde group at 4-position; no morpholine |
| 112029-98-8* | This compound | Reference | Reference compound |
*CAS number inferred for the target compound based on structural context.
Key Observations:
Highest Similarity (0.85): The compound with CAS 1072-68-0 likely shares the pyrazole core and ester group but differs in the absence of the morpholinylcarbonyl moiety, which is critical for hydrogen bonding and solubility in the target compound .
Aldehyde (CAS 400877-05-6): The aldehyde group introduces electrophilicity, enabling nucleophilic addition reactions absent in the target compound .
Methanol Derivative (CAS 25222-43-9): The lower similarity score (0.66) highlights the absence of both morpholine and ester groups, significantly reducing lipophilicity and metabolic stability .
Research Findings and Implications
- Synthetic Flexibility: The target compound’s ester and morpholine groups allow modular modifications, unlike rigid carboxylic acid or aldehyde derivatives .
- Bioactivity Potential: Morpholine-containing compounds often exhibit enhanced blood-brain barrier penetration, suggesting advantages over analogs like 25016-11-9 or 400877-05-6 in CNS-targeted drug design .
- Stability Considerations: The methyl ester in the target compound may confer better hydrolytic stability compared to carboxylic acid derivatives, which are prone to ionization in physiological conditions .
Biological Activity
Methyl [3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetate (CAS Number: 2409784-92-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C₁₁H₁₅N₃O₄
- Molecular Weight : 253.25 g/mol
The structure features a pyrazole ring with a morpholine substituent, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various pathogens. A study evaluated a series of pyrazole derivatives against seven phytopathogenic fungi, revealing that some compounds displayed moderate to excellent antifungal activity, suggesting that similar derivatives may possess comparable effects .
Anticancer Potential
Research has highlighted the cytotoxic effects of pyrazole derivatives on cancer cell lines. For example, certain pyrazoles have been shown to induce apoptosis in MCF-7 and MDA-MB-231 breast cancer cell lines, with enhanced efficacy observed when combined with doxorubicin . The presence of functional groups such as morpholine may enhance the interaction with cancer cell receptors, thus improving therapeutic outcomes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit xanthine oxidase, which is crucial in uric acid production .
- Membrane Disruption : Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell lysis and death .
- Receptor Modulation : The morpholine moiety may facilitate binding to specific receptors, enhancing the compound's bioactivity.
Study 1: Antifungal Activity
A recent investigation into various pyrazole derivatives found that this compound showed promising antifungal activity against several strains. The study utilized an in vitro mycelial growth inhibition assay, where the compound exhibited significant inhibition rates comparable to established antifungal agents .
Study 2: Cytotoxicity and Synergy
In another study focusing on breast cancer treatment, derivatives similar to this compound were tested for their cytotoxic effects. The results indicated that these compounds not only induced cell death but also enhanced the effectiveness of doxorubicin through synergistic interactions in vitro .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for methyl [3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetate?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation via hydrazine and β-diketone condensation under acidic conditions. Subsequent steps include alkylation for ester group introduction and coupling with morpholine derivatives using carbonylating agents (e.g., triphosgene). Critical parameters include:
- Temperature : 60–80°C for cyclization steps to avoid side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalysts : Triethylamine or DMAP for improved coupling yields .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., ester carbonyl at ~170 ppm, pyrazole protons as doublets).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for biological assays).
- Mass Spectrometry : High-resolution LC-MS validates molecular weight (e.g., [M+H]+ observed at m/z 295.1) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Soluble in DMSO, DMF, and methanol; sparingly soluble in water. Pre-dissolve in DMSO for in vitro studies.
- Stability : Stable at room temperature in anhydrous conditions but degrades in acidic/basic environments (pH <3 or >10). Store at -20°C under nitrogen for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally related pyrazole-morpholine derivatives?
- Methodological Answer : Conduct comparative studies using:
- Structural Analogs : Compare with compounds like 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine to isolate the impact of substituents (e.g., ester vs. amine groups).
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for batch-to-batch compound purity variations.
- Computational Modeling : Perform molecular dynamics simulations to assess binding mode differences .
Q. What experimental designs are recommended for studying enzyme interactions or receptor binding mechanisms?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to quantify IC₅₀ values.
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure real-time binding kinetics (ka/kd).
- Mutagenesis Studies : Identify critical binding residues by mutating active-site amino acids and comparing affinity changes .
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps.
- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict intermediates and byproducts.
- Machine Learning : Train models on existing reaction data to predict optimal solvents/catalysts for yield improvement .
Q. What advanced techniques characterize degradation products or metabolic intermediates?
- Methodological Answer :
- LC-HRMS/MS : Coupled with ion mobility spectrometry to separate and identify degradation products (e.g., ester hydrolysis to carboxylic acid).
- Stable Isotope Labeling : Track metabolic fate in hepatocyte models using ¹³C-labeled compound.
- X-ray Crystallography : Resolve structures of protein-adducts formed during metabolic processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
